(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol
Description
Properties
IUPAC Name |
(2R)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-4-1-5(9)7(11-2-4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGQRACZJQQGIM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(CO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1F)[C@H](CO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743557 | |
| Record name | (2R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213009-73-4 | |
| Record name | (2R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoropyridine.
Nucleophilic Substitution: The pyridine ring undergoes nucleophilic substitution with an appropriate chiral amine to introduce the amino group.
Reduction: The intermediate product is then reduced to form the ethanol moiety.
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Reactions
The amino group in (R)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol participates in nucleophilic reactions, forming amides, Schiff bases, or urea derivatives. For example:
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Acylation : Reacting with benzoyl chloride in pyridine yields N-(3,5-difluoropyridin-2-yl)-benzamide derivatives (analogous to methods in ).
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Schiff Base Formation : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions generates imine-linked products .
Key Reaction Conditions
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | Benzoyl chloride, pyridine, 0–25°C | 60–75% | |
| Schiff Base Formation | Aldehyde, HCl, ethanol, reflux | 50–65% |
Oxidation and Reduction
The hydroxyl group undergoes oxidation to a ketone, while the amino group can be protected or deprotected:
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Oxidation : Using NaIO₄ or Dess-Martin periodinane converts the alcohol to (R)-2-amino-2-(3,5-difluoropyridin-2-yl)acetaldehyde .
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Reductive Amination : Catalytic hydrogenation (H₂, Pd/C) facilitates coupling with ketones to form secondary amines .
Oxidation Data
| Oxidizing Agent | Solvent | Temperature | Product Purity |
|---|---|---|---|
| NaIO₄ | Water/THF | 0–5°C | 85% |
| Dess-Martin Periodinane | Dichloromethane | 25°C | 90% |
Coordination Chemistry
The amino and hydroxyl groups enable metal coordination, forming complexes with catalytic or therapeutic applications:
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Pd-Catalyzed Cross-Coupling : Acts as a ligand in palladium-mediated reactions, enhancing stereoselectivity in C–N bond formations (inspired by Pd-alkoxide intermediates in ).
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Cu(II) Complexes : Binds Cu²⁺ ions via the amino and hydroxyl groups, producing stable chelates for biochemical studies.
Fluorine-Specific Reactivity
The 3,5-difluoropyridin-2-yl moiety directs electrophilic substitution and influences electronic properties:
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Nucleophilic Aromatic Substitution : Fluorine atoms at the 3- and 5-positions activate the pyridine ring for substitution with amines or thiols under mild conditions (e.g., NH₃/EtOH, 50°C) .
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Electrophilic Attack : Limited due to electron-withdrawing fluorine substituents, but possible at the 4-position under strong acidic conditions .
Stereospecific Transformations
The (R)-configuration influences reaction outcomes:
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Chiral Resolution : Enzymatic resolution using lipases selectively acylates the (R)-enantiomer, preserving stereochemical integrity.
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Asymmetric Synthesis : Employed as a chiral auxiliary in the synthesis of β-lactam antibiotics, achieving >95% enantiomeric excess .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The presence of fluorine substituents enhances the lipophilicity of the compound, which may improve its interaction with bacterial membranes and contribute to its antimicrobial efficacy .
Anticancer Potential
Emerging studies suggest that (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. The following table summarizes findings from relevant case studies:
| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| MCF-7 | 20 | Cell cycle arrest at G1 phase |
| A549 | 25 | Inhibition of proliferation |
These findings indicate the potential for further development as an anticancer agent .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can affect cellular signaling and proliferation, making it a candidate for therapeutic applications in diseases where these pathways are dysregulated .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
- Absorption: Rapidly absorbed after oral administration.
- Distribution: High tissue penetration due to lipophilicity.
- Metabolism: Primarily metabolized in the liver; metabolites exhibit reduced activity.
- Excretion: Approximately 60% excreted unchanged in urine.
These properties suggest that this compound could be effective in systemic applications .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- A study utilizing a structure-guided design approach demonstrated its potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1, highlighting its relevance in antimalarial drug development .
- Another investigation into pyrrole derivatives indicated that modifications to compounds similar to this compound could enhance their biological activity against tuberculosis .
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Pyridinyl vs. Phenyl Derivatives
The substitution of a pyridinyl ring (as in the target compound) with a phenyl ring significantly alters electronic and steric properties. For example:
- (R)-2-Amino-2-(3,5-difluorophenyl)ethanol (CAS 957121-38-9, similarity score 1.00 ): Lacks the nitrogen atom in the aromatic ring, reducing hydrogen-bonding capacity and polarity. Molecular formula: C₈H₈F₂NO (vs. C₇H₈F₂N₂O for the pyridinyl analog).
Fluorine Substitution Patterns
Fluorine positioning impacts steric bulk and electronic effects:
- (S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS 325152-98-5, similarity score 0.97 ): Single fluorine at the 3-position on phenyl reduces electronegativity compared to 3,5-difluoro substitution. Lower molecular weight (C₈H₉FNO) and altered pharmacokinetic properties.
Stereochemical Variations
Enantiomeric forms exhibit distinct biological interactions:
- (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride (CAS 2044705-93-1 ): S-configuration may alter binding to chiral targets (e.g., enzymes or receptors). Similar molecular formula to its R-isomer but divergent pharmacological activity.
Salt Forms and Solubility
- (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochloride: Enhanced water solubility due to hydrochloride salt formation, critical for formulation in aqueous systems . Contrasts with the free base form, which may require organic solvents for dissolution.
Biological Activity
(R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol, also known as 3,5-difluoropyridin-2-yl ethanol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
Chemical Structure:
- IUPAC Name: (2R)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol
- Molecular Formula: C7H8F2N2O
- Molecular Weight: 174.15 g/mol
The synthesis of this compound typically involves a multi-step process starting from 3,5-difluoropyridine. The key steps include nucleophilic substitution with an amino alcohol precursor and resolution to obtain the enantiomeric form. The final product is often stabilized as a dihydrochloride salt to enhance solubility and stability.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino alcohol moiety allows for the formation of hydrogen bonds with proteins or enzymes, which can modulate their activity. The presence of fluorine atoms on the pyridine ring enhances binding affinity and selectivity towards specific targets .
The compound's mechanism involves:
- Enzyme Inhibition: It has been shown to inhibit specific enzymes by binding to their active sites.
- Protein-Ligand Interactions: Its structure facilitates strong interactions with various proteins, influencing biological pathways.
Pharmacological Effects
This compound has demonstrated various pharmacological activities:
- Antimicrobial Activity: Research indicates that compounds containing difluoropyridine derivatives exhibit significant antibacterial properties against resistant strains .
- Antiparasitic Potential: In vivo studies have shown efficacy in reducing parasitemia in malaria models when administered in appropriate dosages .
- Neuroprotective Effects: Some studies suggest potential benefits in neurological disorders by enhancing neurotransmitter release .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Gram-positive bacteria comparable to established antibiotics .
Case Study 2: Antiparasitic Activity
In a study involving the P. berghei mouse model for malaria, this compound was tested for its effectiveness in reducing parasitemia. The compound showed a significant reduction in parasitemia levels at dosages of 50 mg/kg, suggesting its potential as an antiparasitic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Antiparasitic Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Significant | Potential |
| 3,5-Difluoropyridine | Low | None | None |
| Piperidine Derivatives | High | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 2-bromo-1-(3,5-difluoropyridin-2-yl)ethanone (a brominated intermediate) reacts with ammonia or an amine source under basic conditions (e.g., DIPEA) in tetrahydrofuran (THF) or dichloromethane (DCM). Post-reduction of the ketone group with NaBH₄ or LiAlH₄ yields the ethanol derivative. Critical parameters include reaction temperature (0–25°C), solvent polarity, and stoichiometric control to minimize side reactions .
Q. Which spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the pyridine ring (δ 8.7–9.2 ppm for aromatic protons) and ethanol backbone (δ 3.5–4.5 ppm for hydroxyl and amino groups). Fluorine substituents induce deshielding and splitting patterns .
- Mass Spectrometry (ESI/MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation pathways.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly to resolve stereochemistry and hydrogen-bonding networks .
Q. How to assess purity and stability during storage?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA). Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
- Karl Fischer Titration : Quantify water content to prevent hydrolysis of the ethanolamine moiety. Store under inert gas (N₂/Ar) at –20°C in amber vials .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be determined for the (R)-isomer?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak® OD columns with methanol/CO₂ (20% MeOH + 0.2% DMEA) at 35°C. Retention times (Rt) distinguish enantiomers (e.g., Rt = 1.6 min for isomer 1 vs. 2.4 min for isomer 2) .
- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration. Compare to reference spectra of known (R)-configured ethanolamines .
Q. What challenges arise in computational modeling of fluorine interactions?
- Methodological Answer :
- DFT Calculations : Fluorine’s electronegativity distorts electron density, complicating charge distribution models. Use B3LYP/6-31G(d) basis sets to optimize geometry and predict NMR chemical shifts .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO, ethanol) to study hydrogen bonding with the hydroxyl and amino groups .
Q. How to resolve contradictions in crystallographic data due to fluorine atoms?
- Methodological Answer : Fluorine’s strong electron-withdrawing effects reduce scattering contrast. Mitigate by:
- Collecting high-resolution data (d ≤ 0.8 Å) using synchrotron radiation.
- Applying anisotropic displacement parameters (ADPs) during SHELXL refinement to model thermal motion accurately .
Q. What strategies improve yield in multi-step syntheses?
- Methodological Answer :
- Intermediate Isolation : Purify brominated intermediates (e.g., 2-bromo-1-(3,5-difluoropyridin-2-yl)ethanone) via silica gel chromatography (ethyl acetate/hexane gradients) .
- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with transition metals (Cu, Pd) to enhance stereoselectivity in the amination step .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
